![molecular formula C12H18BrN3O2 B2499552 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester CAS No. 1251020-42-4](/img/structure/B2499552.png)
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridines, including this compound, serve as valuable building blocks for drug discovery. Researchers have explored their potential as:
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to undergo various radical reactions for direct functionalization . These reactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have shown anti-proliferative activity against certain bacteria .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
tert-butyl 2-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-9(13)8-16(10)7-6-15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXWNMTSRHNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=CN2CC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester |
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